molecular formula C16H9N3O2S2 B13927816 (5E)-5-{[4-(Thiophen-2-yl)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione

(5E)-5-{[4-(Thiophen-2-yl)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione

Cat. No.: B13927816
M. Wt: 339.4 g/mol
InChI Key: NMNRWTSGPSQRGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((4-(Thiophen-2-yl)quinazolin-6-yl)methylene)thiazolidine-2,4-dione is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by the presence of a quinazoline ring fused with a thiazolidine-2,4-dione moiety, and a thiophene group attached to the quinazoline ring. Quinazoline derivatives are known for their diverse biological activities, making them significant in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-(Thiophen-2-yl)quinazolin-6-yl)methylene)thiazolidine-2,4-dione typically involves multi-step reactions. One common method includes the condensation of 4-(thiophen-2-yl)quinazoline-6-carbaldehyde with thiazolidine-2,4-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-((4-(Thiophen-2-yl)quinazolin-6-yl)methylene)thiazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazoline derivatives .

Scientific Research Applications

5-((4-(Thiophen-2-yl)quinazolin-6-yl)methylene)thiazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-((4-(Thiophen-2-yl)quinazolin-6-yl)methylene)thiazolidine-2,4-dione is unique due to the presence of both a quinazoline ring and a thiazolidine-2,4-dione moiety, along with a thiophene group.

Biological Activity

The compound (5E)-5-{[4-(Thiophen-2-yl)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article provides a detailed overview of its biological activity, including anticancer properties, antibacterial effects, and mechanisms of action based on recent studies.

The molecular formula of the compound is C16H9N3O2S2C_{16}H_{9}N_{3}O_{2}S_{2} with a molecular weight of 339.4 g/mol. Its structure includes a thiazolidine ring and a quinazoline moiety, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC16H9N3O2S2C_{16}H_{9}N_{3}O_{2}S_{2}
Molecular Weight339.4 g/mol
CAS Number1121529-23-4

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidine derivatives, including our compound of interest.

A study involving the synthesis and evaluation of various thiazolidine derivatives demonstrated their ability to inhibit key signaling pathways in cancer cells. Specifically, these compounds were found to target VEGFR-2 and EGFR tyrosine kinases, which are crucial in tumor growth and metastasis. The binding affinity of these compounds was assessed through molecular docking studies, revealing that the compound exhibited strong interactions with the active sites of these receptors.

Case Study: Cell Line Testing

In vitro testing against human tumor cell lines such as HepG2 (liver cancer), A549 (lung cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer) showed varying degrees of cytotoxicity:

Cell LineIC50 Value (µM)Remarks
HepG210Most susceptible to treatment
A54915Moderate sensitivity
MCF-720Lower sensitivity
HCT-11625Least affected

The HepG2 cell line exhibited the highest sensitivity to the compound, indicating its potential as a therapeutic agent for hepatocellular carcinoma.

Antibacterial Activity

In addition to anticancer properties, thiazolidine derivatives have shown antibacterial effects. A study evaluated their activity against Staphylococcus epidermidis and found moderate antibiofilm activity associated with certain derivatives.

Mechanism of Antibacterial Action

The antibiofilm activity was attributed to inhibition of the YycG histidine kinase , which plays a critical role in bacterial virulence and antibiotic resistance. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

CompoundMIC (µM)Target Bacteria
TZD Derivative 150S. epidermidis RP62A
TZD Derivative 2100S. epidermidis RP62A

These findings suggest that modifications to the thiazolidine structure can enhance antibacterial efficacy.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications at specific positions on the thiazolidine ring significantly influence biological activity. For instance:

  • Position 5 : Substituents like thiophenes enhance binding affinity to target proteins.
  • Position 4 : Variations in side chains can modulate both anticancer and antibacterial activities.

Properties

Molecular Formula

C16H9N3O2S2

Molecular Weight

339.4 g/mol

IUPAC Name

5-[(4-thiophen-2-ylquinazolin-6-yl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C16H9N3O2S2/c20-15-13(23-16(21)19-15)7-9-3-4-11-10(6-9)14(18-8-17-11)12-2-1-5-22-12/h1-8H,(H,19,20,21)

InChI Key

NMNRWTSGPSQRGI-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NC=NC3=C2C=C(C=C3)C=C4C(=O)NC(=O)S4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.